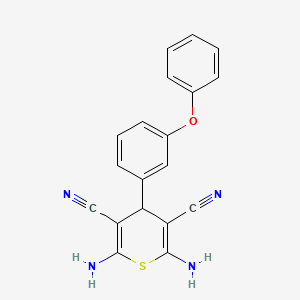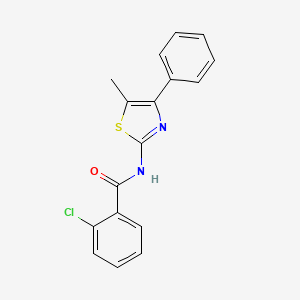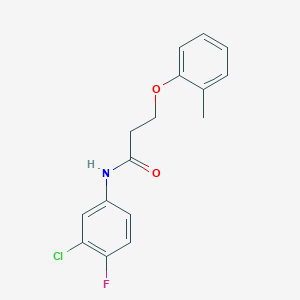
1-(2,5-dimethylphenyl)-4-(3-fluorobenzyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-dimethylphenyl)-4-(3-fluorobenzyl)piperazine, also known as DFMDP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in scientific research due to its potential therapeutic applications in various medical fields.
Mécanisme D'action
1-(2,5-dimethylphenyl)-4-(3-fluorobenzyl)piperazine acts as a serotonin and dopamine receptor agonist, which leads to the activation of downstream signaling pathways. It also acts as a potent inhibitor of monoamine oxidase, which leads to an increase in the levels of serotonin and dopamine in the brain. This mechanism of action is responsible for the neuroprotective, antidepressant, anxiolytic, and anticancer properties of 1-(2,5-dimethylphenyl)-4-(3-fluorobenzyl)piperazine.
Biochemical and Physiological Effects:
1-(2,5-dimethylphenyl)-4-(3-fluorobenzyl)piperazine has been shown to have various biochemical and physiological effects. It can increase the levels of serotonin and dopamine in the brain, which can lead to an improvement in mood and a reduction in anxiety. It can also prevent neuronal apoptosis and protect against neurodegenerative diseases. In addition, 1-(2,5-dimethylphenyl)-4-(3-fluorobenzyl)piperazine can induce apoptosis in cancer cells and inhibit tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,5-dimethylphenyl)-4-(3-fluorobenzyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of purity. It also has a well-defined mechanism of action, which makes it a useful tool for studying various biological processes. However, 1-(2,5-dimethylphenyl)-4-(3-fluorobenzyl)piperazine has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its effectiveness in some applications.
Orientations Futures
There are several future directions for the study of 1-(2,5-dimethylphenyl)-4-(3-fluorobenzyl)piperazine. One direction is to further investigate its potential therapeutic applications in neurology, psychiatry, and oncology. Another direction is to develop more effective formulations of 1-(2,5-dimethylphenyl)-4-(3-fluorobenzyl)piperazine that can improve its solubility and increase its half-life. Additionally, the development of new analogs of 1-(2,5-dimethylphenyl)-4-(3-fluorobenzyl)piperazine with improved pharmacological properties could lead to the discovery of new therapeutic agents.
Méthodes De Synthèse
The synthesis of 1-(2,5-dimethylphenyl)-4-(3-fluorobenzyl)piperazine involves the reaction of 2,5-dimethylphenylpiperazine with 3-fluorobenzyl chloride. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as acetone or methanol. The resulting product is purified through recrystallization to obtain 1-(2,5-dimethylphenyl)-4-(3-fluorobenzyl)piperazine in its pure form.
Applications De Recherche Scientifique
1-(2,5-dimethylphenyl)-4-(3-fluorobenzyl)piperazine has been studied extensively for its potential therapeutic applications in various medical fields, including neurology, psychiatry, and oncology. In neurology, 1-(2,5-dimethylphenyl)-4-(3-fluorobenzyl)piperazine has been shown to have neuroprotective effects and can prevent neuronal apoptosis. In psychiatry, 1-(2,5-dimethylphenyl)-4-(3-fluorobenzyl)piperazine has been studied for its potential use as an antidepressant and anxiolytic agent. In oncology, 1-(2,5-dimethylphenyl)-4-(3-fluorobenzyl)piperazine has been shown to have anticancer properties and can induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
1-(2,5-dimethylphenyl)-4-[(3-fluorophenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2/c1-15-6-7-16(2)19(12-15)22-10-8-21(9-11-22)14-17-4-3-5-18(20)13-17/h3-7,12-13H,8-11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMHTPUVGMYAJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(2-cyclohexylacetyl)oxy]benzenecarboximidamide](/img/structure/B5820639.png)
![N-(4-fluorobenzyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5820643.png)



![ethyl [4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B5820664.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-methoxybenzenesulfonamide](/img/structure/B5820680.png)
![7-(2,2-diphenylvinyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B5820681.png)
![2'-{[(2,3-dimethylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B5820689.png)
![N-[4-(benzyloxy)benzylidene]-4-(2-methoxyphenyl)-1-piperazinamine](/img/structure/B5820702.png)



